3-Cyclopropylpyridin-4-amine
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Overview
Description
3-Cyclopropylpyridin-4-amine: is a chemical compound with the molecular formula C8H10N2 It is a derivative of pyridine, characterized by the presence of a cyclopropyl group attached to the third carbon and an amine group attached to the fourth carbon of the pyridine ring
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclopropylpyridin-4-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of new drugs or as a probe to study biological pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable for creating products with specific functionalities .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpyridin-4-amine typically involves the cyclopropylation of pyridine derivatives followed by amination. One common method includes the reaction of 4-chloropyridine with cyclopropylmagnesium bromide to form 4-cyclopropylpyridine, which is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated derivatives of this compound.
Mechanism of Action
The mechanism of action of 3-Cyclopropylpyridin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
- 4-Cyclopropylpyridin-3-amine
- 3-Cyclopropylpyridin-4-amine dihydrochloride
Comparison: this compound is unique due to the position of the cyclopropyl and amine groups on the pyridine ring. This structural arrangement influences its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
IUPAC Name |
3-cyclopropylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSPDLKFWHOTQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734773 |
Source
|
Record name | 3-Cyclopropylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338998-82-5 |
Source
|
Record name | 3-Cyclopropylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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